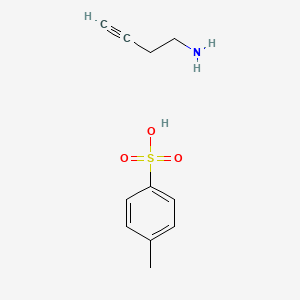

But-3-yn-1-amine;4-methylbenzenesulfonic acid

Description

But-3-yn-1-amine;4-methylbenzenesulfonic acid is a compound that combines an alkyne amine (But-3-yn-1-amine) with a sulfonic acid derivative (4-methylbenzenesulfonic acid). . The compound is used in various fields of scientific research due to its unique chemical properties.

Properties

CAS No. |

663941-87-5 |

|---|---|

Molecular Formula |

C11H15NO3S |

Molecular Weight |

241.31 g/mol |

IUPAC Name |

but-3-yn-1-amine;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O3S.C4H7N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-4-5/h2-5H,1H3,(H,8,9,10);1H,3-5H2 |

InChI Key |

MLMIIRNGFBSJKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C#CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

But-3-yn-1-amine can be synthesized from methanesulphonic acid but-3-ynyl ester. The ester is diluted in ethanol, and an aqueous solution of ammonia at 32% is added. The mixture is heated at 50°C for 3 hours. After cooling to room temperature, Boc2O dissolved in acetonitrile is added, and the mixture is stirred for 72 hours.

Industrial Production Methods

Industrial production methods for But-3-yn-1-amine;4-methylbenzenesulfonic acid are not well-documented in the available literature. the synthesis of But-3-yn-1-amine itself can be scaled up using the described synthetic route, ensuring proper handling and safety measures due to the compound’s reactive nature.

Chemical Reactions Analysis

Types of Reactions

But-3-yn-1-amine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It can act as a nucleophile in substitution reactions.

Amination Reactions: It is used in Buchwald–Hartwig amination reactions.

Formation of Dialkynylamides: It reacts with diacids to form dialkynylamides.

Common Reagents and Conditions

Buchwald–Hartwig Amination: Typically involves palladium catalysts and ligands.

Dialkynylamide Synthesis: Requires diacids and appropriate solvents.

Major Products

Dialkynylamides: Important intermediates in drug development.

Aminated Products: Useful in various organic synthesis applications.

Scientific Research Applications

But-3-yn-1-amine;4-methylbenzenesulfonic acid finds applications in several scientific fields:

Chemistry: Used as a building block in the synthesis of bioactive molecules and complex organic compounds.

Medicine: Intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of polymers and nanomaterials.

Mechanism of Action

The mechanism of action of But-3-yn-1-amine involves its ability to participate in nucleophilic substitution and amination reactions. The molecular targets and pathways depend on the specific application and the nature of the reaction it undergoes. For instance, in catalysis, it acts as a ligand, enhancing the efficiency of catalytic processes.

Comparison with Similar Compounds

Similar Compounds

1-Amino-3-butyne: A simpler form of But-3-yn-1-amine without the sulfonic acid group.

4-Methylbenzenesulfonic Acid: A sulfonic acid derivative without the alkyne amine group.

Uniqueness

But-3-yn-1-amine;4-methylbenzenesulfonic acid is unique due to the combination of an alkyne amine and a sulfonic acid derivative, providing a versatile compound for various synthetic and research applications. Its ability to undergo multiple types of reactions and its role in the synthesis of complex molecules make it a valuable compound in scientific research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.